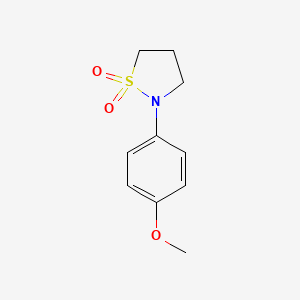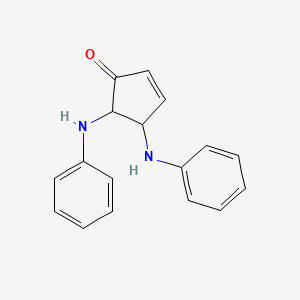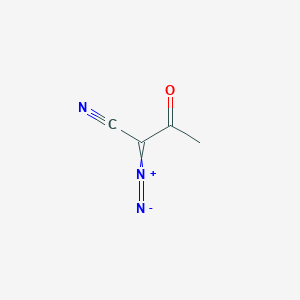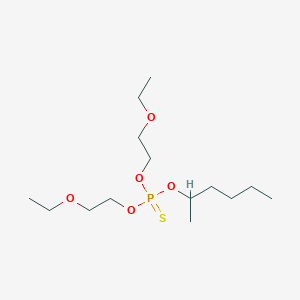
Molybdenum--titanium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molybdenum–titanium (1/3) is a compound consisting of molybdenum and titanium in a 1:3 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of molybdenum and titanium results in a material that exhibits high strength, corrosion resistance, and thermal stability.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of molybdenum–titanium (1/3) typically involves high-temperature methods. One common approach is the short-time melting of pressed powder mixtures of molybdenum and titanium using a high-frequency furnace. This process is conducted under an argon atmosphere to prevent oxidation . The reaction conditions often include temperatures ranging from 1200°C to 1950°C, depending on the desired phase and properties of the final product .
Industrial Production Methods: In industrial settings, the production of molybdenum–titanium (1/3) may involve advanced metallurgical techniques such as vacuum arc remelting or electron beam melting. These methods ensure the purity and homogeneity of the alloy, which are crucial for its performance in high-stress applications. The use of protective atmospheres, such as argon or helium, is essential to prevent contamination during the melting and solidification processes .
化学反应分析
Types of Reactions: Molybdenum–titanium (1/3) can undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, when exposed to oxygen at elevated temperatures, the compound can form oxides such as molybdenum trioxide (MoO3) and titanium dioxide (TiO2) .
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–titanium (1/3) include hydrogen peroxide, which acts as both an oxidizing and complexing agent . Other reagents may include acids, hydroxides, and ammonia, depending on the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of molybdenum–titanium (1/3) include various oxides and mixed metal oxides. These products are often characterized by their high thermal stability and resistance to corrosion, making them suitable for use in harsh environments .
科学研究应用
Molybdenum–titanium (1/3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processes. In biology and medicine, the compound’s biocompatibility makes it a candidate for use in medical implants and prosthetics . Additionally, its high strength and corrosion resistance make it valuable in industrial applications, such as aerospace and automotive engineering .
作用机制
The mechanism of action of molybdenum–titanium (1/3) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates electron transfer by providing active sites for the adsorption and activation of reactants. In biological systems, the compound’s biocompatibility is attributed to its ability to form stable oxide layers that prevent adverse reactions with bodily tissues .
相似化合物的比较
Similar Compounds: Similar compounds to molybdenum–titanium (1/3) include other molybdenum-titanium alloys, as well as alloys containing elements such as niobium, tungsten, and vanadium . These compounds share some properties, such as high strength and corrosion resistance, but differ in their specific applications and performance characteristics.
Uniqueness: Molybdenum–titanium (1/3) is unique due to its specific ratio of molybdenum to titanium, which imparts a balance of properties that are not found in other alloys. This compound’s combination of high thermal stability, corrosion resistance, and biocompatibility makes it particularly valuable in applications where these properties are critical .
属性
CAS 编号 |
71893-12-4 |
|---|---|
分子式 |
MoTi3 |
分子量 |
239.55 g/mol |
IUPAC 名称 |
molybdenum;titanium |
InChI |
InChI=1S/Mo.3Ti |
InChI 键 |
CAMZMVFMXVUDRS-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ti].[Ti].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


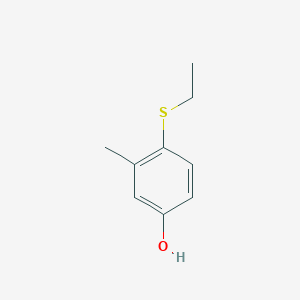

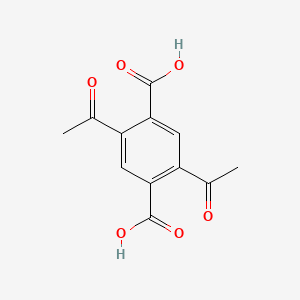
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)


![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)

